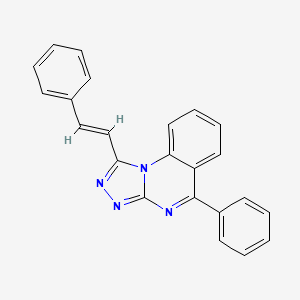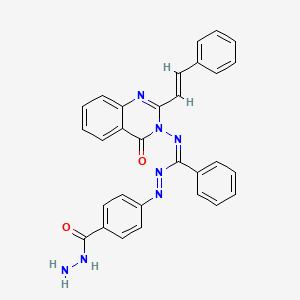
Octadecanoic acid, 9(or 10)-(sulfooxy)-, ammonium sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanoic acid, 9(or 10)-(sulfooxy)-, ammonium sodium salt is a complex organic compound with significant applications in various fields. This compound is a derivative of octadecanoic acid, commonly known as stearic acid, which is a saturated fatty acid. The addition of sulfooxy groups and the formation of ammonium sodium salt enhance its chemical properties, making it useful in industrial and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanoic acid, 9(or 10)-(sulfooxy)-, ammonium sodium salt typically involves the sulfonation of octadecanoic acid. The process begins with the reaction of octadecanoic acid with sulfur trioxide or chlorosulfonic acid to introduce the sulfooxy group at the 9th or 10th carbon position. The resulting sulfonated product is then neutralized with ammonium hydroxide and sodium hydroxide to form the ammonium sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature and reaction conditions is maintained. The sulfonation reaction is typically conducted at elevated temperatures to ensure complete conversion of octadecanoic acid. The neutralization step is carefully monitored to achieve the desired salt form without any excess reagents.
Chemical Reactions Analysis
Types of Reactions
Octadecanoic acid, 9(or 10)-(sulfooxy)-, ammonium sodium salt undergoes various chemical reactions, including:
Oxidation: The sulfooxy group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the sulfooxy group, reverting to octadecanoic acid.
Substitution: The sulfooxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Further oxidized sulfonic acids.
Reduction: Octadecanoic acid.
Substitution: Derivatives with different functional groups replacing the sulfooxy group.
Scientific Research Applications
Octadecanoic acid, 9(or 10)-(sulfooxy)-, ammonium sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, lubricants, and other industrial products due to its surfactant properties.
Mechanism of Action
The mechanism of action of Octadecanoic acid, 9(or 10)-(sulfooxy)-, ammonium sodium salt involves its interaction with lipid membranes and proteins. The sulfooxy group enhances its solubility and allows it to interact with various molecular targets. In biological systems, it can integrate into cell membranes, altering their properties and affecting cellular processes. The ammonium and sodium ions contribute to its ionic nature, facilitating interactions with charged molecules and surfaces.
Comparison with Similar Compounds
Similar Compounds
Stearic Acid: The parent compound, lacking the sulfooxy group and ionic properties.
Sodium Stearate: A simple salt form of stearic acid, used as a soap and emulsifier.
Ammonium Lauryl Sulfate: Another surfactant with a shorter carbon chain and different properties.
Uniqueness
Octadecanoic acid, 9(or 10)-(sulfooxy)-, ammonium sodium salt is unique due to the presence of both sulfooxy groups and ammonium sodium ions. This combination imparts distinct surfactant properties, making it more effective in certain applications compared to its simpler counterparts. Its ability to interact with both hydrophobic and hydrophilic environments enhances its versatility in various fields.
Properties
CAS No. |
111001-43-5 |
|---|---|
Molecular Formula |
C18H38NNaO6S |
Molecular Weight |
419.6 g/mol |
IUPAC Name |
azanium;sodium;9-sulfonatooxyoctadecanoate |
InChI |
InChI=1S/C18H36O6S.H3N.Na/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);1H3;/q;;+1/p-1 |
InChI Key |
VRAMLXLXNWJTJY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[NH4+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















